Superior AmpC β-Lactamase Coverage of Diazabicyclooctanes vs. Boronic Acid and Sulfone Inhibitors
A head-to-head comparative study evaluated five diazabicyclooctanes (avibactam, relebactam, zidebactam, nacubactam, durlobactam), three boronic acid derivatives (vaborbactam, taniborbactam, xeruborbactam), and the penicillin-based sulfone enmetazobactam against a panel of intrinsic and acquired class C AmpC β-lactamases [1]. All diazabicyclooctanes demonstrated effective inhibitory activities against most AmpC enzymes, whereas vaborbactam and enmetazobactam showed limited or negligible activity [1]. Durlobactam exhibited the most pronounced inhibitory effect among all tested compounds [1]. This establishes that the 1,6-diazabicyclo[3.2.1]octan-7-one scaffold confers a class-level advantage in AmpC coverage not shared by boronic acid or sulfone-based inhibitors.
| Evidence Dimension | AmpC β-lactamase inhibitory activity |
|---|---|
| Target Compound Data | All five DBOs (avibactam, relebactam, zidebactam, nacubactam, durlobactam) demonstrated effective activity |
| Comparator Or Baseline | Vaborbactam and enmetazobactam showed limited/negligible activity |
| Quantified Difference | DBOs: effective; non-DBOs: ineffective or poorly effective |
| Conditions | Panel of intrinsic and acquired class C β-lactamases (in vitro susceptibility testing) |
Why This Matters
For research programs targeting AmpC-mediated resistance, the DBO scaffold is essential; non-DBO alternatives will likely fail to achieve comparable spectrum.
- [1] Le Terrier C, Mlynarcik P, Sadek M, Nordmann P, Poirel L. Relative inhibitory activities of newly developed diazabicyclooctanes, boronic acid derivatives, and penicillin-based sulfone β-lactamase inhibitors against broad-spectrum AmpC β-lactamases. Antimicrob Agents Chemother. 2024;68(11):e0077524. doi:10.1128/aac.00775-24 View Source
